molecular formula C11H13ClO B14548177 (2S,3R)-3-Chloro-2-phenyloxane CAS No. 61900-21-8

(2S,3R)-3-Chloro-2-phenyloxane

Cat. No.: B14548177
CAS No.: 61900-21-8
M. Wt: 196.67 g/mol
InChI Key: UFPNQKLWOZEGNN-MNOVXSKESA-N
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Description

(2S,3R)-3-Chloro-2-phenyloxane is a six-membered oxygen-containing heterocyclic compound with a chlorine substituent at the 3-position and a phenyl group at the 2-position. Its stereochemistry (2S,3R) confers distinct reactivity and physical properties, making it relevant in asymmetric synthesis and pharmaceutical intermediates. The oxane (tetrahydropyran) ring structure provides moderate ring strain compared to smaller cyclic ethers like epoxides, while the chlorine atom enhances electrophilicity at the 3-position, facilitating nucleophilic substitution reactions.

Properties

CAS No.

61900-21-8

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

(2S,3R)-3-chloro-2-phenyloxane

InChI

InChI=1S/C11H13ClO/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2/t10-,11+/m1/s1

InChI Key

UFPNQKLWOZEGNN-MNOVXSKESA-N

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)Cl

Canonical SMILES

C1CC(C(OC1)C2=CC=CC=C2)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Chloro-2-phenyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S,3R)-3-Chloro-2-phenyloxane has various applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between (2S,3R)-3-Chloro-2-phenyloxane and analogous compounds:

Compound Ring Type Substituents Stereochemistry Key Functional Groups Calculated logP<sup>a</sup> Molecular Weight (g/mol)
This compound Oxane Cl, Ph 2S,3R Ether, Aryl, Chloride ~2.5 (estimated) 184.6 (C11H13ClO2)
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate Oxirane (epoxide) COOCH3, Ph 2R,3S Epoxide, Ester, Aryl 1.3 178.18 (C10H10O3)
(2S,3R)-2,4-Dimethyl-1,3-pentanediol Acyclic OH, CH3 2S,3R Diol, Methyl ~0.8 (estimated) 132.2 (C7H16O2)
Key Observations:

Ring Strain and Reactivity :

  • The oxane ring in this compound has lower ring strain than the epoxide in methyl (2R,3S)-3-phenyloxirane-2-carboxylate, making the latter more reactive in ring-opening reactions .
  • The chlorine substituent in the oxane increases electrophilicity compared to the ester group in the epoxide, altering nucleophilic attack preferences .

Stereochemical Influence :

  • The (2S,3R) configuration in the oxane compound may lead to distinct diastereoselectivity in synthetic pathways compared to the (2R,3S) epoxide, as seen in asymmetric aldol reactions .

Physical Properties :

  • The phenyl group in both oxane and epoxide derivatives contributes to higher lipophilicity (logP ~1.3–2.5) compared to the diol (logP ~0.8) .

Analytical Characterization

  • NMR Spectroscopy : The chlorine atom in this compound would produce distinct <sup>13</sup>C NMR shifts (~40–60 ppm for C-Cl), contrasting with the ester carbonyl signal (~170 ppm) in the epoxide derivative .
  • Chromatographic Behavior : The oxane’s Rf value in hexane/ethyl acetate systems would differ significantly from the diol (Rf = 0.2) due to polarity differences .

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